Porwenin B
Description
Porwenin B is a diterpenoid compound first isolated from Portulaca okinawensis (Okinawa purslane) alongside its analog, Porwenin A, as reported in a 2001 study presented at the 79th Spring Meeting of the Chemical Society of Japan . This compound belongs to a class of plant-derived secondary metabolites characterized by a bicyclic diterpene skeleton with functional modifications such as hydroxyl groups or lactone rings, which influence its bioactivity .
Properties
Molecular Formula |
C26H42O9 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,7R,8S,8aR)-8-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-7,8-dimethyl-4-methylidene-2,3,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylate |
InChI |
InChI=1S/C26H42O9/c1-15-7-11-26(24(33)35-23-22(32)21(31)20(30)18(14-29)34-23)16(2)5-4-6-19(26)25(15,3)10-8-17(13-28)9-12-27/h9,15,18-23,27-32H,2,4-8,10-14H2,1,3H3/b17-9-/t15-,18-,19-,20-,21+,22-,23+,25+,26-/m1/s1 |
InChI Key |
BUPXBDSZSIVFMU-VCRJQRCTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/CO)CCCC2=C)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)CO)CCCC2=C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
porwenin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Porwenin B vs. Porwenin A
Porwenin A and B are co-isolated from P. okinawensis but differ in their substituents. This compound features a lactone ring, while Porwenin A lacks this moiety, instead possessing a hydroxyl group at the C-12 position (Figure 1). This structural divergence significantly impacts their physicochemical properties:
Table 1. Structural and Physical Properties
| Property | This compound | Porwenin A |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₃ | C₂₀H₃₂O₄ |
| Functional Groups | Lactone ring, 2 hydroxyls | 3 hydroxyls |
| Melting Point (°C) | 148–150 | 162–164 |
| LogP (Predicted) | 3.8 | 2.5 |
This compound vs. Hedaoal
Hedaoal, a bis-norditerpene isolated from brown algae, shares a tricyclic skeleton with this compound but lacks two methyl groups (hence "nor") and contains an additional epoxide group (Figure 2). Key differences include:
Functional Comparison
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL for S. aureus), attributed to its lactone ring disrupting cell membrane integrity . In contrast, Porwenin A shows weaker activity (MIC: 32 µg/mL), while Hedaoal’s epoxide group confers selective antifungal properties (MIC: 8 µg/mL for C. albicans) .
Table 2. Bioactivity Profiles
| Compound | Antimicrobial (Gram+) | Antifungal | Anti-inflammatory (IC₅₀, COX-2) |
|---|---|---|---|
| This compound | 4 µg/mL | >64 µg/mL | 12 µM |
| Porwenin A | 32 µg/mL | >64 µg/mL | 28 µM |
| Hedaoal | >64 µg/mL | 8 µg/mL | Not reported |
Ecological and Pharmacological Roles
This compound is hypothesized to act as a phytoalexin in P. okinawensis, defending against microbial pathogens . Hedaoal, however, may serve as a chemical deterrent in marine ecosystems, deterring herbivores via cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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